molecular formula C19H17F3N2O4 B10934034 {5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B10934034
M. Wt: 394.3 g/mol
InChI Key: FKIDBQIORYJEFN-UHFFFAOYSA-N
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Description

{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. Its complex structure, which includes an indene moiety, a furan ring, and a pyrazole group, makes it an interesting subject for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE typically involves multiple steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation.

    Synthesis of the Furan Ring: The furan ring can be prepared via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Formation of the Pyrazole Group: The pyrazole group can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Coupling Reactions: The final compound is obtained by coupling the indene, furan, and pyrazole intermediates through various organic reactions such as etherification and condensation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyrazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the furan and indene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidation of the hydroxyl group can lead to the formation of a ketone.

    Reduction: Reduction of the carbonyl group can yield an alcohol.

    Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

    Drug Development: Its structure suggests potential as a lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

Industry

    Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of {5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include oxidative stress pathways and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    {5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(METHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE: Similar structure but lacks the trifluoromethyl group.

    {5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(CHLOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE: Similar structure but has a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in {5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE enhances its lipophilicity and metabolic stability, making it unique compared to similar compounds. This structural feature may contribute to its potential as a drug candidate or a research tool.

Properties

Molecular Formula

C19H17F3N2O4

Molecular Weight

394.3 g/mol

IUPAC Name

[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C19H17F3N2O4/c20-19(21,22)18(26)8-9-23-24(18)17(25)16-7-6-15(28-16)11-27-14-5-4-12-2-1-3-13(12)10-14/h4-7,9-10,26H,1-3,8,11H2

InChI Key

FKIDBQIORYJEFN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)N4C(CC=N4)(C(F)(F)F)O

Origin of Product

United States

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